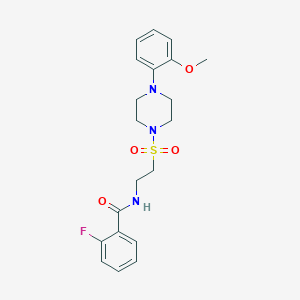

3,4-Dimethylphenyl azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for 3,4-Dimethylphenyl azide were not found, organic azides can be generated from alkenes in situ and selectively undergo rearrangement to corresponding amines in a cascade fashion via amino-dealkenylation reaction . Additionally, azides can be used as nucleophiles in S_N2 reactions .Molecular Structure Analysis

The molecular structure of azides, including 3,4-Dimethylphenyl azide, is characterized by three nitrogen atoms in a row . The azide ion is the conjugate base of hydrazoic acid, HN3 . Despite being only weakly basic, N3 is an extremely good nucleophile .Chemical Reactions Analysis

Azides, including 3,4-Dimethylphenyl azide, are known to be highly reactive. They can undergo a variety of reactions, including intramolecular amination via acid-catalyzed rearrangement . This reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time .Aplicaciones Científicas De Investigación

Synthesis of Various Heterocycles

Azides, including 3,4-Dimethylphenyl azide, can be used in the synthesis of various heterocycles. They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Click Chemistry

3,4-Dimethylphenyl azide can be used in click chemistry, a term for simple chemical reactions used in many scientific fields. These reactions link an azide group with the carbon–carbon triple bond in an alkyne compound to form a triazole ring .

Drug Discovery

1,2,3-triazoles, which can be synthesized using azides, have found broad applications in drug discovery. They are used in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Organic Synthesis

Azides are used in organic synthesis to introduce nitrogen into organic molecules. The azide group can act as a precursor to amines, imines, and amides in reduction reactions .

Polymer Chemistry

In polymer chemistry, azides can be used to create functional polymers. The azide group can react with alkynes to form 1,2,3-triazoles, a reaction that can be used to create polymer networks .

Supramolecular Chemistry

Azides are used in supramolecular chemistry for the synthesis of complex structures. The azide group can form hydrogen bonds with other molecules, allowing it to act as a linker in the construction of supramolecular architectures .

Bioconjugation

Azides can be used in bioconjugation, a process that involves attaching two biomolecules together. The azide group can react with alkynes or phosphines present on another molecule to form a stable covalent bond .

Fluorescent Imaging

Azides can be used in fluorescent imaging. The azide group can react with alkynes to form 1,2,3-triazoles, which can be used as fluorescent probes in biological systems .

Mecanismo De Acción

The mechanism of action for the reactions involving azides, such as 3,4-Dimethylphenyl azide, involves a concerted transition state with nitrogen elimination and alkyl/aryl migration . This reaction follows the Curtin-Hammett scenario as the energy gap required for conformer interconversion is substantially lower than the activation barrier of either transition state .

Safety and Hazards

Azides, including 3,4-Dimethylphenyl azide, can be potentially explosive and shock sensitive under certain conditions . Therefore, they require precaution during preparation, storage, handling, and disposal . Safety Data Sheets (SDS) should be reviewed to identify the specific hazards and necessary precautions when working with particular azide compounds .

Direcciones Futuras

Azides, including 3,4-Dimethylphenyl azide, have been increasingly attractive for their potential antimicrobial properties . They also serve as “masked” amines, making them useful in various types of synthetic conversions . Future research may focus on exploring these properties further and developing new synthesis methods and applications for azides.

Propiedades

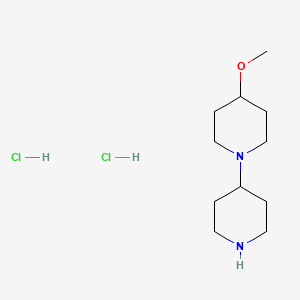

IUPAC Name |

4-azido-1,2-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-4-8(10-11-9)5-7(6)2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGBEJGOTXYPGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane](/img/structure/B2661846.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2661849.png)

![Methyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2661851.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B2661852.png)

![2-(4-fluorophenyl)-N-[2-(isobutylsulfonyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2661856.png)

![2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2661859.png)

![N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2661861.png)

![N-[(5-methylbenzotriazol-1-yl)methyl]-N-octyloctan-1-amine](/img/structure/B2661867.png)